molecular formula C9H4Cl2N2O2 B11870432 1,3-Dichloro-6-nitroisoquinoline

1,3-Dichloro-6-nitroisoquinoline

Cat. No.: B11870432
M. Wt: 243.04 g/mol
InChI Key: NMAWJZLWHVKEMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dichloro-6-nitroisoquinoline is a heterocyclic organic compound that belongs to the isoquinoline family It is characterized by the presence of two chlorine atoms and one nitro group attached to the isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dichloro-6-nitroisoquinoline can be synthesized through several methods. One common approach involves the reaction of 6-nitroisoquinoline-1,3(2H,4H)-dione with phenylphosphonic dichloride. The reaction is typically carried out by heating the mixture at 140°C .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-6-nitroisoquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Reduction Reactions: Reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides are typically used.

Major Products Formed

    Substitution Reactions: Products include derivatives where the chlorine atoms are replaced by other functional groups.

    Reduction Reactions: The major product is 1,3-dichloro-6-aminoisoquinoline.

Scientific Research Applications

1,3-Dichloro-6-nitroisoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Dichloro-6-nitroisoquinoline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular pathways and targets are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

    1,3-Difluoroisoquinoline: Similar in structure but contains fluorine atoms instead of chlorine.

    1,3-Dichloroisoquinoline: Lacks the nitro group, making it less reactive in certain chemical reactions.

    6-Nitroisoquinoline:

Uniqueness

1,3-Dichloro-6-nitroisoquinoline is unique due to the combination of chlorine and nitro groups on the isoquinoline ring. This combination imparts specific chemical reactivity and potential biological activities that are not observed in similar compounds.

Properties

IUPAC Name

1,3-dichloro-6-nitroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl2N2O2/c10-8-4-5-3-6(13(14)15)1-2-7(5)9(11)12-8/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMAWJZLWHVKEMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C(C=C2C=C1[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.